molecular formula C11H19F3N4 B11735315 [3-(dimethylamino)propyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[3-(dimethylamino)propyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11735315
M. Wt: 264.29 g/mol
InChI Key: DQQOQEFZJGDRQC-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a pyrazolylmethyl group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods, such as crystallization and distillation, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It can serve as a ligand in the study of enzyme interactions and receptor binding.

Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

The presence of the trifluoromethyl group on the pyrazole ring and the dimethylamino group on the propyl chain distinguishes 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine from other similar compounds. These functional groups confer unique chemical properties, such as increased lipophilicity and the ability to participate in specific interactions with biological targets.

Properties

Molecular Formula

C11H19F3N4

Molecular Weight

264.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C11H19F3N4/c1-17(2)6-4-5-15-7-9-8-16-18(3)10(9)11(12,13)14/h8,15H,4-7H2,1-3H3

InChI Key

DQQOQEFZJGDRQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCCCN(C)C)C(F)(F)F

Origin of Product

United States

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